molecular formula C13H10ClF2N B3341969 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline CAS No. 1152635-39-6

4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline

Cat. No. B3341969
CAS RN: 1152635-39-6
M. Wt: 253.67 g/mol
InChI Key: QETBLEQWHTXEQK-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline” is a complex organic compound that contains several functional groups. It has a benzene ring (aniline part) substituted with a chloro group, a fluoro group, and a fluorobenzyl group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The presence of electronegative fluorine and chlorine atoms could create areas of high electron density, influencing the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the substituents on the benzene ring. For example, the electron-withdrawing fluorine and chlorine atoms could make the ring less reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of electronegative fluorine atoms could increase the compound’s polarity, influencing its solubility, boiling point, and other properties .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical or industrial application), it’s difficult to discuss a “mechanism of action”. In general, the compound’s behavior in chemical reactions would be governed by the properties of its functional groups .

Safety and Hazards

Like many organic compounds, this substance could pose safety hazards. It’s important to handle it with appropriate personal protective equipment and to avoid inhalation, ingestion, or skin contact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as an intermediate in the synthesis of other compounds, or in industries such as pharmaceuticals or materials science .

properties

IUPAC Name

4-chloro-2-fluoro-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N/c14-10-4-5-13(12(16)7-10)17-8-9-2-1-3-11(15)6-9/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETBLEQWHTXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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